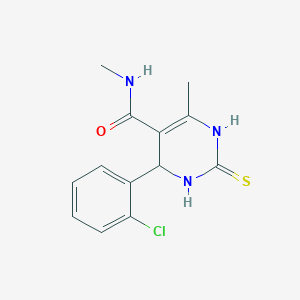
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'CDMT' and has been extensively studied for its ability to inhibit certain enzymes and proteins in the human body. In
作用機序
The mechanism of action of CDMT involves the inhibition of certain enzymes and proteins in the human body. It has been shown to bind to the active site of MMPs and COX-2, thereby inhibiting their activity. This inhibition leads to a reduction in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
CDMT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, which are involved in the progression of cancer and inflammation. CDMT has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and development.
実験室実験の利点と制限
The advantages of using CDMT in lab experiments include its well-established synthesis method, its ability to inhibit certain enzymes and proteins, and its potential medical applications. However, the limitations of using CDMT in lab experiments include its potential toxicity, its limited solubility, and its high cost.
将来の方向性
There are several future directions for the study of CDMT. One direction is to explore its potential applications in the treatment of cancer and inflammation. Another direction is to investigate its potential toxicity and side effects. Additionally, further research is needed to optimize the synthesis method of CDMT and to improve its solubility and cost-effectiveness.
Conclusion:
In conclusion, 4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the treatment of cancer and inflammation. However, further research is needed to optimize its synthesis method, improve its solubility and cost-effectiveness, and investigate its potential toxicity and side effects.
合成法
The synthesis of CDMT requires the reaction of 2-chlorobenzaldehyde with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting product is then treated with dimethylamine to yield the final compound, CDMT. The synthesis method of CDMT is well established and has been reported in several scientific journals.
科学的研究の応用
CDMT has been extensively studied for its potential medical applications. It has been found to inhibit certain enzymes and proteins that are involved in the progression of cancer, inflammation, and other diseases. CDMT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the progression of cancer. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response.
特性
製品名 |
4-(2-chlorophenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
分子式 |
C13H14ClN3OS |
分子量 |
295.79 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19) |
InChIキー |
VQEXAUSMIYWWFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)